molecular formula C9H11BrO B14778780 1-Bromo-5-methoxy-2,4-dimethylbenzene

1-Bromo-5-methoxy-2,4-dimethylbenzene

Cat. No.: B14778780
M. Wt: 215.09 g/mol
InChI Key: TVEFXWXDXJRSNG-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2,4-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 5-methoxy-2,4-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to obtain the compound in high purity, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methoxy-2,4-dimethylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or acids.
  • Reduction reactions yield the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-5-methoxy-2,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-2,4-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The methoxy group can participate in electron-donating effects, influencing the reactivity of the compound .

Comparison with Similar Compounds

  • 1-Bromo-4-methoxy-2,5-dimethylbenzene
  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Bromo-2,4-dimethylbenzene

Comparison: 1-Bromo-5-methoxy-2,4-dimethylbenzene is unique due to the specific positions of its substituents on the benzene ring, which influence its reactivity and applications. Compared to its analogs, the presence of the methoxy group at the 5-position and the bromine at the 1-position provides distinct electronic and steric effects, making it suitable for specific synthetic and industrial applications .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-bromo-5-methoxy-2,4-dimethylbenzene

InChI

InChI=1S/C9H11BrO/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,1-3H3

InChI Key

TVEFXWXDXJRSNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)C

Origin of Product

United States

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